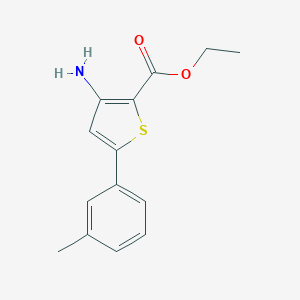

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate can be represented by the Inchi Code1S/C14H15NO2S/c1-3-17-14 (16)13-11 (15)8-12 (18-13)10-6-4-9 (2)5-7-10/h4-8H,3,15H2,1-2H3 . Physical And Chemical Properties Analysis

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate has a molecular weight of 261.34 . It is a pale yellow needle-like solid . It has a melting point of 109-116°C . It should be stored at 0-8°C .Applications De Recherche Scientifique

-

Antimicrobial Activity

- Field : Medical and Pharmaceutical Research .

- Application : Thiophene derivatives have been found to exhibit antimicrobial activity .

- Method : The compounds are synthesized and their structures confirmed using spectral information. They are then tested against different bacterial species .

- Results : Some derivatives showed activity comparable to standard drugs like ampicillin and gentamicin for all tested bacteria species .

-

Antioxidant Activity

- Field : Medical and Pharmaceutical Research .

- Application : Certain thiophene derivatives have been found to exhibit antioxidant activity .

- Method : The compounds are synthesized and their structures confirmed. They are then evaluated for their antioxidant activity using the DPPH method .

- Results : Some compounds exhibited excellent antioxidant activity when compared with ascorbic acid .

-

Anticancer Activity

- Field : Medical and Pharmaceutical Research .

- Application : Some thiophene derivatives have shown anticancer activity .

- Method : The compounds are synthesized and their structures confirmed. They are then tested against human lung cancer cell lines .

- Results : Some compounds showed effective cytotoxic activity against human lung cancer cell lines .

-

Corrosion Inhibition

-

Diabetes Mellitus Treatment

- Field : Medical and Pharmaceutical Research .

- Application : Thiophene derivatives are known to have potential in treating diabetes mellitus .

- Method : The compounds are synthesized and their structures confirmed. They are then tested for their ability to regulate blood sugar levels .

- Results : Some compounds have shown promising results in controlling blood sugar levels .

-

Antihypertensive Activity

- Field : Medical and Pharmaceutical Research .

- Application : Certain thiophene derivatives have been found to exhibit antihypertensive activity .

- Method : The compounds are synthesized and their structures confirmed. They are then evaluated for their ability to lower blood pressure .

- Results : Some compounds have shown effective results in reducing blood pressure .

-

Fluorescent Sensors

- Field : Chemical Analysis .

- Application : Thiophene derivatives can be used in the development of fluorescent sensors for detecting metal ions .

- Method : The compounds are synthesized and their structures confirmed. They are then tested for their ability to fluoresce in the presence of certain metal ions .

- Results : Some compounds have shown promising results in detecting metal ions .

-

Analgesic and Anti-inflammatory Activity

- Field : Medical and Pharmaceutical Research .

- Application : Certain thiophene derivatives have been found to exhibit analgesic and anti-inflammatory activity .

- Method : The compounds are synthesized and their structures confirmed. They are then evaluated for their ability to reduce pain and inflammation .

- Results : Some compounds have shown effective results in reducing pain and inflammation .

-

Cholesterol Inhibitors

- Field : Medical and Pharmaceutical Research .

- Application : Thiophene derivatives are known to have potential in inhibiting cholesterol .

- Method : The compounds are synthesized and their structures confirmed. They are then tested for their ability to regulate cholesterol levels .

- Results : Some compounds have shown promising results in controlling cholesterol levels .

-

Antiviral Agents

-

Metal Complexing Agents

- Field : Industrial Chemistry .

- Application : Thiophene derivatives can be used as metal complexing agents .

- Method : The compounds are synthesized and their structures confirmed. They are then tested for their ability to form complexes with various metals .

- Results : Some compounds have shown promising results in forming metal complexes .

-

Insecticides

- Field : Agricultural Chemistry .

- Application : Thiophene derivatives can be used in the development of insecticides .

- Method : The compounds are synthesized and their structures confirmed. They are then tested for their insecticidal activity .

- Results : Some compounds have shown effective insecticidal activity .

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate could be in the development of new drugs and therapies.

Propriétés

IUPAC Name |

ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRULFWUPMAJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC(=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(3-pyridinylmethyl)amine](/img/structure/B510954.png)

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)

![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)

![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)